molecular formula C10H8N4S B3050427 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine CAS No. 25893-06-5

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine

Katalognummer: B3050427
CAS-Nummer: 25893-06-5
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: CUDHOGCHOXYXRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol ist eine heterocyclische Verbindung, die sowohl einen Thiazol- als auch einen Benzimidazolring enthält. Diese Arten von Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig für die Entwicklung von Arzneimitteln verwendet .

Analyse Chemischer Reaktionen

5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Bedingungen, Lösungsmittel wie Ethanol oder Dimethylsulfoxid und Katalysatoren wie Palladium oder Platin. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann an bestimmte Enzyme oder Rezeptoren binden, deren Aktivität hemmen und so zu der gewünschten biologischen Wirkung führen. Beispielsweise kann seine Antikrebsaktivität die Hemmung von Enzymen beinhalten, die an der Zellteilung beteiligt sind, was zum Tod von Krebszellen führt .

Wirkmechanismus

The mechanism of action of 2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of enzymes involved in cell division, leading to the death of cancer cells .

Vergleich Mit ähnlichen Verbindungen

5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Was 5-Amino-2-(thiazol-4-yl)-1H-benzo[d]imidazol auszeichnet, ist seine einzigartige Kombination aus Thiazol- und Benzimidazolringen, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen kann .

Biologische Aktivität

The compound 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Overview

This compound features both thiazole and benzodiazole rings, which contribute to its unique chemical properties. These types of compounds are often explored for their potential therapeutic applications, including anti-cancer and anti-parasitic activities .

Synthesis

The synthesis of this compound typically involves the reaction between 2-acetylbenzimidazoles and thiourea in the presence of iodine in an alcohol solvent. The following table summarizes the key synthetic routes:

Method Reagents Conditions
Reaction with thiourea2-acetylbenzimidazole + thioureaIodine in ethyl alcohol
Cyclization2-Aminobenzimidazole + α-haloketonesAcidic or basic conditions

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodiazole moieties exhibit significant antimicrobial properties. For instance, derivatives have shown broad-spectrum anti-helminthic activity . The compound's efficacy against various pathogens makes it a candidate for further development in infectious disease treatment.

Anticancer Properties

Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. Its mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival. For example, it has been observed to affect the activity of topoisomerases, which are essential for DNA replication and repair .

In vitro studies on various cancer cell lines have reported IC50 values indicating effective cytotoxicity at low concentrations. The following table summarizes some findings:

Cell Line IC50 (μM) Mechanism of Action
HeLa2.0Inhibition of topoisomerase activity
PCa (Prostate)5.0Induction of apoptosis
MCF7 (Breast)3.5Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways involved in disease processes .

Case Studies

A notable case study involved the evaluation of this compound's effects on HeLa cells. The study found that co-treatment with a known topoisomerase inhibitor led to a synergistic effect on cell viability reduction. This suggests that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Comparative Analysis

When compared to other compounds with similar structures, such as thiazole or benzimidazole derivatives alone, this compound demonstrates enhanced reactivity and biological potency due to its dual-ring structure. This unique configuration allows for more effective interactions with biological targets compared to simpler analogs.

Eigenschaften

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHOGCHOXYXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948800
Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25893-06-5
Record name 5-Aminothiabendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025893065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOTHIABENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2WZ4FZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of (4-Amino-3-nitro-phenyl)-carbamic acid tert-butyl ester (1-3, 0.409 g, 1.832 mmol), thiazole 4-carboxylic acid (0.226 g, 1.832 mmol) and diisopropylethylamine (0.81 mL, 4.03 mmol) in N,N-dimethylformamide (10 mL) was reacted at the ambient temperature with benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBop, 1.05 g, 2.02 mmmol). After 3 h stirring at the same temperature, the reaction mixture was concentrated under the reduced pressure and the residue was partitioned between ethyl acetate (100 mL) and aqueous 0.5N-NaOH solution (70 mL). The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo. The resulting crude product was triturated with ethyl acetate (5 mL), collected by filtration, and dried under the reduced pressure. The mixture of the intermediate products (1-4a and 1-4b) was dissolved in aqueous 20%(v/v)-acetic acid (50 mL) and heated at reflux for 2 h. The reaction mixture was cooled to the ambient temperature and concentrated in vacuo. The resulting crude thick oil was partitioned between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (70 mL). The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo. The crude product was triturated with ethyl acetate (15 mL) and hexanes (2 mL). The resulting solid, 2-thiazol-4-yl-3H-benzoimidazol-5-ylamine (1-5), was collected by filtration and dried under the reduced pressure; 1H NMR (500 MHz, DMSO-d6) δ 12.34 (s, 1H), 9.27 (s, 1H), 8.24 (s, 1H), 7.27 (bs, 1H), 6.66 (s, 1H), 6.54 (d, 1H, J=7.5 Hz), 4.96 (bs, 2H).
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 3
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 5
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 6
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.